5-Chlorobenzene-1,2,3-triol

Description

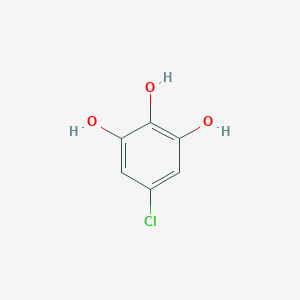

Structure

3D Structure

Properties

IUPAC Name |

5-chlorobenzene-1,2,3-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClO3/c7-3-1-4(8)6(10)5(9)2-3/h1-2,8-10H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRRARDQBZMDMPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90626238 | |

| Record name | 5-Chlorobenzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100859-41-4 | |

| Record name | 5-Chlorobenzene-1,2,3-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90626238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways of 5 Chlorobenzene 1,2,3 Triol

Direct Chlorination Approaches of Benzene-1,2,3-triol

The most straightforward method for synthesizing 5-Chlorobenzene-1,2,3-triol is the direct electrophilic chlorination of Benzene-1,2,3-triol, also known as pyrogallol (B1678534). As a substrate, pyrogallol is highly activated towards electrophilic aromatic substitution due to the presence of three strongly electron-donating hydroxyl groups. These groups direct incoming electrophiles to the ortho and para positions. The C-5 position is para to the hydroxyl group at C-2 and meta to the hydroxyls at C-1 and C-3, making it a potential, albeit challenging, target for selective chlorination.

Catalyst Systems and Reaction Conditions for Aromatic Chlorination

The chlorination of aromatic compounds can be achieved using various reagents and catalytic systems. For highly activated rings like phenols, reactions can sometimes proceed without a catalyst, though catalysts are often essential for controlling selectivity and reaction rate.

Common chlorinating agents include chlorine gas (Cl₂), sulfuryl chloride (SO₂Cl₂), and hypochlorous acid (HOCl). nih.govgoogle.comgfredlee.com The choice of agent and catalyst significantly influences the outcome of the reaction. Lewis acids such as ferric chloride (FeCl₃) and aluminum chloride (AlCl₃) are standard catalysts for the chlorination of less activated aromatic rings like benzene (B151609). wikipedia.orgmasterorganicchemistry.com

For phenolic compounds, specific catalyst systems have been developed to improve performance and selectivity. Sulfuryl chloride, in conjunction with a mixed catalyst system of a metal salt (like FeCl₃) and an organic sulfur compound (like diphenyl sulfide), has been shown to enhance the selectivity for para-chlorination of chlorophenols. google.com Another approach involves using sulfuryl chloride in dichloromethane at low temperatures (0 °C), which provides a mild reaction environment. researchgate.net Patented processes have also described the use of organic cations, such as tetrabutylammonium chloride, to catalyze the chlorination of dichlorophenols with gaseous chlorine at elevated temperatures (70-180°C). google.com

Table 1: Catalyst Systems for Aromatic Chlorination

| Chlorinating Agent | Catalyst System | Typical Substrate | Reaction Conditions | Reference |

|---|---|---|---|---|

| Sulfuryl Chloride | FeCl₃ / Diphenyl Sulfide | o-Chlorophenol | 35-85°C | google.com |

| Chlorine Gas | Tetrabutylammonium chloride | 2,6-Dichlorophenol | 70°C | google.com |

| Sulfuryl Chloride | None | Benzamides/Nitriles | 0°C in Dichloromethane | researchgate.net |

| Chlorine Gas | Ferric Chloride | Benzene | Not specified | wikipedia.org |

Regioselectivity Control and Yield Optimization in Halogenation Processes

Controlling the position of chlorination (regioselectivity) on the pyrogallol ring is the principal challenge in this synthetic approach. The three hydroxyl groups are powerful ortho, para-directors, activating the C-4, C-5, and C-6 positions for electrophilic attack. To achieve selective chlorination at the C-5 position, the reaction must favor substitution para to the C-2 hydroxyl group over the more sterically accessible C-4 and C-6 positions, which are ortho to hydroxyl groups.

Several strategies can be employed to control regioselectivity:

Steric Hindrance : Utilizing bulky chlorinating agents or catalyst complexes can sterically hinder attack at the ortho positions (C-4, C-6), thereby favoring substitution at the less hindered para position (C-5). researchgate.net The reactive intermediate [R₂SCl⁺][MCl₄⁻], proposed in certain catalytic systems, is noted for its bulkiness, which enhances para-selectivity. researchgate.net

Catalyst Control : Specific catalysts have been designed to direct halogenation. For example, Nagasawa's bis-thiourea catalyst has been found to overcome the innate para-selectivity of some phenol (B47542) chlorinations to favor the ortho product, while certain phosphine sulfide catalysts enhance the inherent preference for para-chlorination. researchgate.net Applying a catalyst that strongly favors para substitution would be critical for maximizing the yield of this compound.

Reaction Conditions : Modifying the solvent, temperature, and reaction time can also influence the isomer distribution. Stepwise addition of the chlorinating agent and careful temperature control can help prevent over-chlorination, which would lead to di- and trichlorinated products. gfredlee.com

Hydrolytic Routes from Chlorinated Precursors

An alternative synthetic route involves the hydrolysis of a more heavily chlorinated benzene derivative. This approach relies on nucleophilic aromatic substitution, where chlorine atoms on the benzene ring are replaced by hydroxyl groups.

Hydrolysis of 5-Chlorobenzene-1,2,3-trichloride

The precursor for this route, "5-Chlorobenzene-1,2,3-trichloride," is systematically named 1,2,3,5-tetrachlorobenzene. wikipedia.orgnih.gov This compound is a known isomer of tetrachlorobenzene. wikipedia.org The synthesis of the target molecule would require the selective hydrolysis of three chlorine atoms at positions 1, 2, and 3, while leaving the chlorine at position 5 intact.

However, simple aromatic halogenated organic compounds are generally very unreactive towards hydrolysis under standard conditions due to the lack of activating functional groups. echemi.com The direct hydrolysis of 1,2,3,5-tetrachlorobenzene to this compound is not a widely documented process and would likely require extreme conditions of high temperature and pressure, analogous to industrial processes like the Dow process for converting chlorobenzene (B131634) to phenol. wikipedia.org

Base-Catalyzed Hydrolysis Mechanisms

The hydrolysis of polychlorinated aromatic compounds is typically base-catalyzed. The reaction mechanism can vary depending on the substrate and conditions.

Nucleophilic Aromatic Substitution (SNAr) : This mechanism is favored when the aromatic ring is activated by strong electron-withdrawing groups, which stabilize the negatively charged intermediate (Meisenheimer complex). While chlorine atoms are electron-withdrawing, they are not as strongly activating as nitro groups, making the SNAr pathway difficult for polychlorobenzenes.

Elimination-Addition (Benzyne Mechanism) : Under conditions of very high temperature and strong base (e.g., NaOH at 350°C), the reaction can proceed through a highly reactive benzyne intermediate. wikipedia.org This involves the elimination of HCl from the ring, followed by the addition of a hydroxide ion.

Studies on the base-catalyzed hydrolysis of other polychlorinated aromatics, such as polychlorinated dibenzo-p-dioxins (PCDDs), confirm that hydrolytic dechlorination is possible, though it can be an extremely slow process. nih.govflemingcollege.ca These studies indicate that hydroxide ions can attack the chlorinated aromatic ring, leading to the substitution of chlorine with hydroxyl groups. nih.gov The application of this method to 1,2,3,5-tetrachlorobenzene would be challenging due to the high energy barrier for breaking the strong carbon-chlorine bonds and the difficulty in achieving selective hydrolysis of three specific chlorine atoms.

Derivatization Strategies from Related Phenolic Precursors

Chloroacetylation Processes for Pyrogallol Derivatives

Chloroacetylation is a significant process for increasing the chemical activity of pyrogallol. sciforum.net This reaction typically involves the O-acylation of the hydroxyl groups on the pyrogallol molecule. mdpi.com In one established method, pyrogallol is reacted with chloroacetyl chloride. researchgate.net The process is a nucleophilic substitution reaction where the hydroxyl groups of pyrogallol act as nucleophiles, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. sciforum.net

This reaction proceeds through the formation of an intermediate complex. sciforum.net The electron density from the chloroacetyl chloride molecule imparts a partial negative charge on the oxygen atom in the pyrogallol-chloroacetyl chloride interaction. mdpi.com Concurrently, a partial positive charge develops on the carbon atom of the chloroacetyl chloride due to the electron-withdrawing effects of the chlorine and oxygen atoms. This facilitates the formation of a new oxygen-carbon bond, leading to the O-acylation product and the elimination of hydrogen chloride (HCl) as a byproduct. sciforum.net The progress of the reaction can be monitored by detecting the evolution of HCl gas. researchgate.net This derivatization is foundational for synthesizing more complex molecules, as the resulting chloroacetyl products are versatile building blocks for further modifications. mdpi.com

Solvent Effects on Derivatization Efficiency

The choice of solvent plays a critical role in the efficiency of the O-chloroacetylation of pyrogallol. The reaction environment influences the yield of the desired trichloroacetylpyrogallol product. Studies have shown that organochlorine solvents are particularly effective for this process. mdpi.com When the reaction is conducted in inert solvents such as heptane or benzene, the tendency of phenols like pyrogallol to oxidize can lead to the formation of various unwanted byproducts, complicating the purification process. mdpi.com

Research comparing different solvents demonstrates that the highest product yield is achieved in chloroform. mdpi.comsciforum.net The use of apraton (aprotic) solvents was found to be favorable for the reaction, which follows a nucleophilic exchange mechanism. sciforum.net

Below is a data table illustrating the effect of various solvents on the yield of trichloroacetylpyrogallol.

| Solvent | Yield (%) |

| Chloroform | 95% |

| Dichloroethane | 87% |

| Carbon Tetrachloride | 84% |

| Benzene | 75% |

| Heptane | 68% |

| (Data sourced from Jurayev, R.S., et al., 2023) sciforum.net |

Macrocyclic Synthesis from Pyrogallol (e.g., Calixrsc.orgpyrogallolarenes)

Pyrogallol serves as a fundamental building block for the synthesis of macrocyclic compounds known as pyrogallolarenes or calixpyrogallolarenes. wikipedia.org These molecules are a subset of calixarenes and are typically formed through the condensation reaction of pyrogallol with an aldehyde. wikipedia.org The synthesis is generally carried out in an acidic solution, using an alcohol like ethanol or methanol as the solvent. wikipedia.org

The resulting macrocycle, such as a calix mdpi.compyrogallolarene, consists of pyrogallol units linked by methylene bridges derived from the aldehyde. rsc.org While calix mdpi.comarenes are common, other sizes such as pyrogallol sciforum.netarenes can also be synthesized. nih.gov These cyclic structures possess a cavity capable of forming host-guest complexes by including other molecules. wikipedia.org

Recent research has focused on arranging multiple pyrogallol units into a macrocyclic scaffold to enhance their intrinsic properties. rsc.orgrsc.org Studies indicate that macrocyclization correlates with an enhanced ability to scavenge free radicals and improves interactions with ions and other molecules. rsc.org This demonstrates that incorporating pyrogallol into a semi-rigid macrocyclic structure can synergistically improve its chemical reactivity and potential applications. rsc.org

Chemical Reactivity and Mechanistic Investigations of 5 Chlorobenzene 1,2,3 Triol

Oxidation Pathways and Mechanisms

The presence of the 1,2,3-triol system makes the molecule highly susceptible to oxidation. The hydroxyl groups donate electron density to the aromatic ring, lowering its oxidation potential compared to less substituted phenols.

The oxidation of catechols and hydroquinones to their corresponding quinones is a well-established transformation. reddit.com This process involves a two-electron oxidation. In the case of 5-Chlorobenzene-1,2,3-triol, oxidation is expected to readily convert the vicinal diol moiety into a highly reactive o-quinone.

The primary product would be a chloro-hydroxy-o-benzoquinone. This reaction can be initiated by various chemical oxidizing agents or enzymatic systems. nih.gov For instance, studies on other chlorophenols have shown that reagents like potassium nitrosodisulfonate can selectively oxidize them to the corresponding benzoquinones. researchgate.net The mechanism for such oxidations can involve radical intermediates, where an initial single-electron transfer is followed by a second, ultimately leading to the quinone. youtube.com The resulting chloro-hydroxy-o-quinone is a highly electrophilic species, capable of participating in subsequent reactions, including polymerization or Michael additions with available nucleophiles.

Detailed kinetic and spectroscopic studies on the oxidation of this compound are not extensively documented. However, the methodologies for analyzing such processes are well-developed and have been applied to analogous compounds.

Kinetic investigations would typically employ techniques like stopped-flow spectroscopy to monitor the rapid changes in absorbance as the colorless phenolic compound is converted to a colored quinone derivative. nih.gov The reaction rate's dependence on the concentrations of the substrate and the oxidant would be used to determine the reaction order and rate constants.

Spectroscopic analysis is crucial for identifying intermediates and final products. In-situ Fourier-transform infrared (FTIR) spectroscopy has been used to study the catalytic oxidation of chlorinated benzenes, revealing the formation of surface intermediates on the catalyst. researchgate.net For solution-phase reactions, UV-Visible spectroscopy can track the formation of quinones, while High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS) is essential for separating and identifying the various oxidation products. nih.govepa.govnih.gov

Table 1: Analytical Techniques for Studying Phenolic Oxidation

| Technique | Application | Relevant Findings on Analogous Compounds |

|---|---|---|

| UV-Visible Spectroscopy | Monitoring the formation of colored quinone products over time. | Used to observe the spectroscopic properties of quinone products from pyrogallol (B1678534) red oxidation. epa.gov |

| Stopped-Flow Kinetics | Measuring the rates of fast oxidation reactions. | Applied to determine the reaction order and rate constants for the oxidation of tryptophan by chlorine dioxide. nih.gov |

| HPLC-MS | Separating and identifying oxidation products and intermediates. | Employed to identify quinone derivatives from the oxidation of pyrogallol red and products from tryptophan oxidation. nih.govepa.gov |

| In-situ FTIR Spectroscopy | Identifying surface intermediates in heterogeneous catalytic oxidation. | Revealed the presence of similar surface intermediates during the oxidation of various chlorinated benzenes over V₂O₅/TiO₂ catalysts. researchgate.net |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation of stable oxidation products. | Used alongside HPLC to follow the reaction of chlorophenols with potassium nitrosodisulfonate. researchgate.netumich.edu |

The oxidation of phenolic compounds frequently proceeds through one-electron transfer steps, leading to the formation of radical intermediates. nih.gov For catechols and hydroquinones, these intermediates are known as semiquinone radicals. nih.govresearchgate.net It is highly probable that the oxidation of this compound begins with the formation of a 5-chloro-1,2,3-trihydroxybenzene radical cation, which rapidly deprotonates to yield a neutral semiquinone radical.

The definitive method for detecting and characterizing such transient radical species is Electron Paramagnetic Resonance (EPR) spectroscopy, also known as Electron Spin Resonance (ESR). nih.gov Studies on the metabolites of 2,4,5-trichlorophenol (B144370) have successfully used EPR to identify the semiquinone radicals of 3,4,6-trichlorocatechol (B154911) and 2,5-dichlorohydroquinone. nih.govsigmaaldrich.com These semiquinone radicals can then undergo a second one-electron oxidation to form the quinone or react with molecular oxygen to generate reactive oxygen species (ROS) like superoxide. nih.govresearchgate.net

Table 2: Radical Intermediates in the Oxidation of Related Chlorinated Phenols

| Parent Compound | Identified Radical Intermediate | Detection Method |

|---|---|---|

| 3,4,6-Trichlorocatechol | 3,4,6-Trichlorosemiquinone | EPR (ESR) Spectroscopy nih.gov |

| 2,5-Dichlorohydroquinone | 2,5-Dichlorosemiquinone | EPR (ESR) Spectroscopy nih.gov |

Reduction Reactions and Functional Group Transformations

Reduction of this compound can target either the aromatic ring or the chloro substituent, depending on the reagents and conditions employed.

The conversion of a phenolic compound to a cyclohexanol (B46403) derivative involves the reduction, or hydrogenation, of the aromatic ring. This transformation is typically achieved via catalytic hydrogenation using molecular hydrogen (H₂) in the presence of a metal catalyst. mdpi.com For this compound, this reaction would yield 5-chloro-cyclohexane-1,2,3-triol, a saturated carbocyclic polyol.

The process requires catalysts that are active for arene hydrogenation, such as rhodium, ruthenium, platinum, or palladium. rsc.orgnih.govmdpi.com A key challenge in the reduction of chlorinated phenols is the potential for a competing reaction known as hydrodechlorination, where the carbon-chlorine bond is cleaved, replacing the chlorine atom with hydrogen. oup.com Achieving selective hydrogenation of the ring without removing the chlorine atom requires careful selection of the catalyst and reaction conditions.

The outcome of the reduction of chlorinated phenols is highly dependent on the choice of catalyst and the specific reaction parameters.

Catalyst: Noble metals are highly effective. Rhodium and Ruthenium are often used for their high activity in arene hydrogenation. rsc.org Palladium and Platinum are also widely employed. nih.govmdpi.comoup.com The choice of metal can influence the stereoselectivity of the hydroxyl groups on the resulting cyclohexane (B81311) ring; for example, palladium catalysts can favor the formation of trans-cyclohexanols, while rhodium may yield the cis-isomers. nih.gov

Reaction Conditions:

Hydrogen Pressure: High pressures of H₂ are generally required to overcome the aromaticity of the benzene (B151609) ring and drive the hydrogenation forward. nih.gov

Temperature: Temperature influences the reaction rate. For instance, the transfer hydrogenation of phenol (B47542) to cyclohexanol using a Ni/CNT catalyst was effective at 220 °C. mdpi.com

Solvent: The solvent can affect catalyst activity and selectivity. Studies on phenol hydrogenation have shown that solvent choice can shift the product distribution between cyclohexanone (B45756) and cyclohexanol. mdpi.com

Microwave-assisted hydrogenation has emerged as a technique to accelerate the reduction and dechlorination of compounds like 4-chlorophenol (B41353) and pentachlorophenol (B1679276) using a Pt/C catalyst. oup.com

Table 3: Catalytic Systems for the Hydrogenation of Phenolic Compounds

| Phenolic Substrate | Catalyst | Reducing Agent / Conditions | Product(s) |

|---|---|---|---|

| Phenol | NHC–Rh coordination assemblies | H₂ in water, mild conditions | Cyclohexanol rsc.org |

| Phenol Derivatives | Pd/Al₂O₃ | H₂ (10 bar) | trans-Configurated Cyclohexanols nih.gov |

| Phenol | Pt/CNTs | H₂ (0.5 MPa), 323 K, CH₂Cl₂/H₂O | Cyclohexanone, Cyclohexanol mdpi.com |

| 4-Chlorophenol | Pt/C | H₂, Microwave irradiation | Phenol, Cyclohexanol oup.com |

Electrophilic Aromatic Substitution Dynamics

In stark contrast to its behavior in nucleophilic substitution, the this compound ring is highly activated towards electrophilic aromatic substitution (EAS). libretexts.org This class of reactions involves an electrophile replacing a hydrogen atom on the aromatic ring. msu.edumasterorganicchemistry.com The reaction proceeds through a two-step mechanism involving the formation of a positively charged carbocation intermediate, known as a sigma complex or benzenonium ion. msu.edu The rate and regioselectivity of the reaction are governed by the electronic properties of the substituents already present on the ring.

Hydrogen-deuterium (H/D) exchange is a classic method used to probe the reactivity of aromatic C-H bonds towards electrophiles. mdpi.com In the presence of a deuterium (B1214612) source, such as deuterated acid (e.g., D₂SO₄) or heavy water (D₂O), the protons on the aromatic ring can be replaced by deuterium atoms. mdpi.com The rate of this exchange serves as a direct measure of the nucleophilicity of the specific carbon positions on the ring.

For this compound, the reactivity pattern is determined by the combined directing effects of the four substituents.

Hydroxyl Groups (-OH): These are powerful activating groups and are ortho-, para-directing. They strongly donate electron density into the ring via resonance, stabilizing the positive charge in the sigma complex intermediate.

Chlorine Atom (-Cl): This is a deactivating group due to its inductive electron withdrawal. However, due to resonance donation by its lone pairs, it is also ortho-, para-directing.

In this compound, there are two available positions for substitution: C4 and C6.

Position C4: This position is para to the C1-OH group and ortho to the C3-OH group. It benefits from the strong activating and directing effects of two hydroxyl groups.

Position C6: This position is ortho to the C1-OH group and meta to the C3-OH and C2-OH groups. It is also meta to the chlorine at C5.

| Position | Activating/Deactivating Influences | Predicted Relative Rate of Exchange |

|---|---|---|

| C4 | Para to C1-OH (strong activation) Ortho to C3-OH (strong activation) | Highest |

| C6 | Ortho to C1-OH (strong activation) Meta to C2-OH, C3-OH, C5-Cl | Moderate |

Dimerization and Polymerization Pathways of Related Triols

Benzenetriols are known to be highly reactive compounds that can readily undergo oxidation and subsequent coupling reactions. acs.org While specific studies on this compound are scarce, the behavior of its close isomer, benzene-1,2,4-triol (hydroxyquinol), provides a well-documented model for these pathways. acs.orgnih.gov

Under mild, often aerobic conditions, benzenetriols can be oxidized to form highly reactive semiquinone radicals or quinone species. These intermediates can then undergo radical coupling or nucleophilic addition reactions with another benzenetriol molecule, leading to the formation of dimers. acs.org Research on benzene-1,2,4-triol has shown that it readily forms a C-C bridged dimer under aerobic conditions in water. acs.org

It is highly probable that this compound follows a similar oxidative dimerization pathway. The process would likely initiate with the oxidation of the triol to a semiquinone radical. Two of these radical intermediates could then couple to form a dimeric structure. The presence of the chlorine atom would influence the electronic properties of the ring and may sterically hinder coupling at certain positions, but the fundamental tendency to dimerize would remain. If the reactive intermediates are not quenched, these dimerization reactions can continue, leading to the formation of higher oligomers and eventually polymerization.

Advanced Spectroscopic Characterization of 5 Chlorobenzene 1,2,3 Triol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the carbon skeleton and the placement of substituent groups can be constructed.

The ¹H-NMR spectrum of 5-Chlorobenzene-1,2,3-triol is predicted to be relatively simple due to the molecule's symmetry. The plane of symmetry passing through the C2-OH and C5-Cl bonds renders the protons at the C4 and C6 positions chemically equivalent, as well as the hydroxyl groups at C1 and C3.

Aromatic Protons: The spectrum is expected to show a single signal for the two equivalent aromatic protons (H-4 and H-6). The chemical shift of these protons is influenced by the electronic effects of the surrounding substituents. The three electron-donating hydroxyl groups tend to shield the aromatic protons, shifting their signal to a higher field (lower ppm), while the electron-withdrawing chlorine atom has a deshielding effect, shifting the signal to a lower field (higher ppm). Protons on phenolic rings typically appear in the 7-8 ppm range. libretexts.org Given the competing effects, the signal for H-4 and H-6 is anticipated to appear as a singlet in the aromatic region.

Hydroxyl Protons: The three hydroxyl (-OH) protons will also produce signals. The chemical shift of these protons is highly variable and sensitive to solvent, concentration, and temperature due to hydrogen bonding. They generally appear as broad singlets and can be found in a wide range, typically between 4 and 7 ppm for phenols. libretexts.org The hydroxyl protons at the C1 and C3 positions are chemically equivalent, while the proton on the C2 hydroxyl is in a unique environment, potentially leading to two distinct -OH signals. These signals can be confirmed by adding a drop of deuterium (B1214612) oxide (D₂O) to the NMR tube, which causes the -OH proton signals to disappear due to proton exchange.

Predicted ¹H-NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-4, H-6 | 6.5 - 7.5 | Singlet (s) | 2H |

| C1-OH, C3-OH | 4.0 - 7.0 | Broad Singlet (br s) | 2H |

| C2-OH | 4.0 - 7.0 | Broad Singlet (br s) | 1H |

The ¹³C-NMR spectrum provides direct information about the carbon skeleton of the molecule. Due to the symmetry of this compound, four distinct signals are expected for the six aromatic carbon atoms. In proton-decoupled ¹³C-NMR spectra, each of these signals will appear as a singlet. bhu.ac.in

The chemical shifts are determined by the substituents attached to the benzene (B151609) ring.

Carbons Bearing Hydroxyl Groups (C-1, C-2, C-3): These carbons are directly attached to highly electronegative oxygen atoms, causing their signals to appear significantly downfield, typically in the 140-155 ppm range. C-1 and C-3 are equivalent, while C-2 is unique.

Carbon Bearing Chlorine (C-5): The carbon atom bonded to the chlorine will also be deshielded. Its chemical shift can be estimated based on data from various chlorophenols. chemicalbook.comchemicalbook.comspectrabase.com

Protonated Carbons (C-4, C-6): These two equivalent carbons are attached to hydrogen atoms and will appear at a higher field (lower ppm) compared to the substituted carbons. libretexts.org

Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1, C-3 | 140 - 150 |

| C-2 | 135 - 145 |

| C-4, C-6 | 110 - 120 |

| C-5 | 120 - 130 |

Two-dimensional (2D) NMR experiments are powerful tools for confirming structural assignments by revealing correlations between different nuclei. nih.gov The Heteronuclear Multiple Quantum Coherence (HMQC) experiment, for example, is used to identify direct one-bond correlations between protons and the carbon atoms they are attached to.

For this compound, an HMQC spectrum would be used to definitively link the proton and carbon signals. A cross-peak would be observed connecting the ¹H signal of the H-4/H-6 protons to the ¹³C signal of the C-4/C-6 carbons. The carbons bearing the hydroxyl and chloro substituents (C-1, C-2, C-3, and C-5) are quaternary and have no directly attached protons, so they would not show any correlation peaks in an HMQC spectrum. This technique provides unambiguous confirmation of the assignment of the protonated carbons in the molecule.

Predicted ¹H-¹³C HMQC Correlations for this compound

| ¹H Signal (δ, ppm) | Correlated ¹³C Signal (δ, ppm) |

| H-4, H-6 | C-4, C-6 |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

While NMR spectroscopy maps the atomic connectivity of a molecule, IR and UV-Vis spectroscopy provide information about the functional groups and electronic system, respectively.

Infrared (IR) spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations. The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. labmanager.com

For this compound, several characteristic absorption bands are expected:

O-H Stretching: The three hydroxyl groups will give rise to a very strong and characteristically broad absorption band in the region of 3550-3200 cm⁻¹. docbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the aromatic ring typically appear as weaker absorptions just above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a series of sharp bands of variable intensity in the 1600-1440 cm⁻¹ region. docbrown.info

C-O Stretching: The stretching of the carbon-oxygen bonds of the phenolic groups results in strong absorptions, typically in the 1260-1140 cm⁻¹ range. docbrown.info

C-Cl Stretching: The carbon-chlorine bond stretching vibration is expected to produce a strong absorption in the fingerprint region of the spectrum, generally between 850 and 550 cm⁻¹. spectroscopyonline.comlibretexts.org

Predicted IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Intensity |

| 3550 - 3200 | O-H stretch (phenolic, H-bonded) | Strong, Broad |

| 3100 - 3000 | Aromatic C-H stretch | Weak to Medium |

| 1600 - 1440 | Aromatic C=C ring stretch | Medium to Strong |

| 1260 - 1140 | C-O stretch (phenolic) | Strong |

| 850 - 550 | C-Cl stretch | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. In this compound, the aromatic ring acts as a chromophore, and the absorption bands are due to π → π* transitions.

The presence of substituents on the benzene ring affects the energy of these transitions and thus the wavelength of maximum absorbance (λmax). up.ac.za Both the hydroxyl groups (auxochromes) and the chlorine atom cause a bathochromic shift (a shift to longer wavelengths) compared to unsubstituted benzene (λmax ≈ 255 nm). The parent compound, 1,2,3-Benzenetriol (pyrogallol), shows an absorption maximum around 265 nm. nist.gov The addition of the chloro group is expected to shift this further, likely into the 270-290 nm range.

UV-Vis spectroscopy is also a valuable tool for reaction monitoring. nih.gov By tracking the absorbance at the λmax of this compound, one can follow its formation or consumption over the course of a chemical reaction. This allows for the determination of reaction rates and kinetics, as the absorbance is directly proportional to the concentration according to the Beer-Lambert law. libretexts.org

Predicted UV-Vis Absorption Data for this compound (in a non-polar solvent)

| Transition | Predicted λmax (nm) |

| π → π* (secondary band) | 270 - 290 |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ionized molecules. This information is invaluable for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

In mass spectrometry, the molecular ion peak is of paramount importance as it typically represents the ionized, intact molecule, providing its molecular weight. For this compound (C₆H₅ClO₃), the nominal molecular weight is 160.55 g/mol . A key characteristic in the mass spectrum of a chlorine-containing compound is the presence of isotopic peaks. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. This results in a distinctive M+2 peak, where M is the molecular ion containing ³⁵Cl, and M+2 is the molecular ion containing ³⁷Cl. The intensity ratio of the M to M+2 peak is approximately 3:1, a signature indicator of the presence of a single chlorine atom in the ion. nih.govdocbrown.infoyoutube.com

Electron ionization (EI) is a common technique that can provide detailed structural information through fragmentation. youtube.comchemrxiv.orgyoutube.com The fragmentation of this compound under EI conditions can be predicted based on the known fragmentation patterns of aromatic compounds, phenols, and chlorobenzenes. docbrown.infolibretexts.orgyoutube.com

Common fragmentation pathways for aromatic compounds involve the loss of small, stable molecules or radicals. For this compound, potential fragmentation could include:

Loss of a chlorine radical (•Cl): This would result in a fragment ion at m/z corresponding to the benzenetriol cation.

Loss of carbon monoxide (CO): Phenolic compounds often undergo decarbonylation.

Loss of a hydroxyl radical (•OH): Cleavage of the C-OH bond can occur.

Ring cleavage: At higher energies, the aromatic ring can fragment.

A plausible fragmentation pattern for this compound is outlined in the table below. The m/z values are calculated based on the most abundant isotopes.

| Fragment Ion | Proposed Structure | m/z (for ³⁵Cl) | Notes |

| [C₆H₅ClO₃]⁺• | Intact molecular ion | 160 | The M peak, will be accompanied by an M+2 peak at m/z 162. |

| [C₆H₅O₃]⁺ | Loss of •Cl | 125 | Indicates the presence of a chlorine substituent. |

| [C₅H₅ClO₂]⁺• | Loss of CO | 132 | A common fragmentation pathway for phenols. |

| [C₆H₄ClO₂]⁺ | Loss of •OH | 143 | Cleavage of a hydroxyl group. |

This table represents a predictive fragmentation pattern based on the principles of mass spectrometry. Actual experimental data may vary.

High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) is a highly sensitive and selective technique for separating and identifying compounds in complex mixtures. springernature.comshimadzu.com This is particularly useful for monitoring chemical reactions and identifying reaction products, intermediates, and byproducts.

In the context of this compound, HPLC-MS can be employed to study its synthesis, degradation, or enzymatic conversion. For instance, if this compound were a product of a reaction, HPLC would first separate it from the reaction mixture based on its polarity and interaction with the stationary phase of the chromatography column. The separated components then enter the mass spectrometer for detection and identification.

The choice of ionization source is crucial in LC-MS. For polar compounds like phenols, electrospray ionization (ESI) is a commonly used "soft" ionization technique that minimizes fragmentation and preserves the molecular ion. nih.govijern.comyoutube.com This allows for the accurate determination of the molecular weights of the products.

A typical HPLC-MS analysis for the detection of this compound and its potential derivatives would involve:

Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) would likely be used, with a mobile phase consisting of a gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape. ulisboa.ptjasco-global.com

Mass Spectrometric Detection: Using ESI in negative ion mode is often effective for phenols, as they can be readily deprotonated to form [M-H]⁻ ions. The mass spectrometer would be set to scan for the expected m/z of the target compound and any predicted products.

The table below outlines hypothetical HPLC-MS parameters for the analysis of a reaction mixture potentially containing this compound.

| Parameter | Condition |

| HPLC Column | Reversed-phase C18, 2.1 x 100 mm, 3.5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Negative Ion Mode |

| MS Detection | Full Scan (m/z 50-500) or Selected Ion Monitoring (SIM) for target m/z |

This table provides an example of typical HPLC-MS conditions and would require optimization for a specific application.

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a highly selective and sensitive laser-based technique used to study the electronic structure and vibrational modes of molecules in the gas phase. nih.govnih.gov The process involves the absorption of two photons. The first photon excites the molecule from its ground electronic state to a specific rovibronic level of an excited electronic state. A second photon then ionizes the molecule from this excited state. The resulting ions are detected by a mass spectrometer.

By scanning the wavelength of the first laser and monitoring the ion signal, a spectrum is obtained that reflects the vibronic transitions of the molecule. This technique is particularly well-suited for aromatic molecules due to their strong ultraviolet chromophores.

For this compound, R2PI spectroscopy could provide detailed information about its S₀ → S₁ electronic transition. The spectrum would exhibit sharp, well-resolved peaks corresponding to the origin of the electronic transition and various vibrational modes in the excited state. researchgate.net This allows for a precise determination of the excited state vibrational frequencies.

The selectivity of R2PI arises from the fact that only the molecule that is in resonance with the first photon's wavelength will be efficiently ionized. This, combined with mass-selective detection, allows for the analysis of a single component in a mixture without prior separation.

Studies on similar molecules, such as phenol (B47542) and substituted phenols, have demonstrated the power of R2PI in elucidating the effects of substituents on the electronic structure. researchgate.net For this compound, R2PI could be used to investigate:

The precise energy of the S₁ excited state.

The vibrational frequencies of the molecule in the S₁ state.

The influence of the chlorine and hydroxyl substituents on the electronic transition.

Computational and Theoretical Investigations of 5 Chlorobenzene 1,2,3 Triol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental tools for understanding the behavior of molecules at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and properties of a molecule.

Density Functional Theory (DFT) Applications in Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For 5-Chlorobenzene-1,2,3-triol, DFT would be applied to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. This would reveal how the chlorine atom and the three hydroxyl groups influence the planarity and symmetry of the benzene (B151609) ring. Furthermore, DFT calculations would yield key electronic properties such as total energy, dipole moment, and the distribution of atomic charges, providing insight into the molecule's polarity and reactivity.

Post-Hartree-Fock Methods (e.g., MP2) for Enhanced Accuracy

To achieve higher accuracy, particularly for systems where electron correlation is important, post-Hartree-Fock methods are often employed. iaea.org These methods build upon the foundational Hartree-Fock approximation to better account for the interactions between electrons. iaea.org One common example is Møller-Plesset perturbation theory (MP2). Applying MP2 to this compound would provide a more refined calculation of its energy and electronic structure compared to standard DFT methods. This enhanced accuracy is crucial for precise predictions of reaction energies and barriers.

Hybrid Functionals and Empirical Dispersion Corrections in Molecular Modeling

Modern DFT calculations frequently utilize hybrid functionals, such as B3LYP, which combine a portion of exact Hartree-Fock exchange with various exchange-correlation functionals to improve accuracy. When studying a molecule like this compound, especially its interactions with other molecules or its behavior in a condensed phase, it is also important to account for non-covalent interactions. Empirical dispersion corrections (e.g., D3 or D4 corrections) would be added to the DFT calculations to accurately model van der Waals forces, which are critical for predicting crystal structures and binding affinities.

Molecular Orbital Analysis

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic properties and reactivity of molecules. Analysis of the frontier molecular orbitals is particularly important.

HOMO-LUMO Energy Gaps and Electron Transfer Properties

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. For this compound, calculating the energies of the HOMO and LUMO would allow for the determination of its HOMO-LUMO energy gap. A smaller gap generally suggests higher chemical reactivity and greater ease of electronic excitation. nih.gov This information is vital for understanding the molecule's potential role in electron transfer processes. researchgate.netresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. researchgate.net It is an invaluable tool for predicting chemical reactivity. walisongo.ac.id The MEP map of this compound would illustrate the distribution of charge, highlighting electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. It would be expected to show negative potential around the electronegative oxygen and chlorine atoms, indicating sites susceptible to electrophilic attack, and positive potential around the hydroxyl hydrogens, indicating sites for nucleophilic attack. researchgate.netwalisongo.ac.id

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling serves as a virtual laboratory to map out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, and intermediate structures, chemists can predict the most likely pathways a reaction will follow.

The characterization of transition states is a cornerstone of computational reaction mechanism studies. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. For reactions involving chlorinated aromatic compounds, computational methods like Density Functional Theory (DFT) are frequently employed.

Theoretical studies on related chlorobenzene (B131634) derivatives have utilized various computational methods to model reactions such as reduction and solvolysis. These studies often involve optimizing the geometries of reactants, transition states, and products. For a given reaction of this compound, a typical computational workflow would involve:

Geometry Optimization: Finding the lowest energy structure for the reactants, products, and a proposed transition state.

Frequency Calculation: Confirming the nature of the stationary points. A transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

The energetic pathway is then mapped by calculating the relative energies of these structures. The difference in energy between the reactants and the transition state gives the activation energy (ΔG‡), a key predictor of reaction rate.

Table 1: Hypothetical Energetic Data for a Reaction of this compound

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

|---|---|---|---|

| Reactant Complex | B3LYP | 6-311+G(d,p) | 0.0 |

| Transition State | B3LYP | 6-311+G(d,p) | +25.4 |

| Product Complex | B3LYP | 6-311+G(d,p) | -15.2 |

Note: This table is illustrative and based on typical values for related reactions. Specific computational data for this compound is not available in the cited literature.

Many reactions can potentially yield multiple products (isomers). Regioselectivity describes the preference for one direction of bond making or breaking over another, while stereoselectivity refers to the preference for the formation of one stereoisomer. Computational chemistry can predict these outcomes by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest activation barrier is expected to be the major product, a principle derived from transition state theory.

For an electrophilic substitution on the this compound ring, for example, DFT calculations could be used to determine the transition state energies for substitution at the different available positions. The relative energies would indicate the most likely site of reaction, thus predicting the regioselectivity.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are critical in determining the physical properties of molecules and their organization in condensed phases and biological systems. For this compound, the key interactions are hydrogen bonding, halogen bonding, and π-interactions.

The three hydroxyl (-OH) groups on the benzene ring make this compound a potent participant in hydrogen bonding, acting as both a hydrogen bond donor and acceptor. Computational studies on similar polyhydroxylated benzenes, like benzene-1,3,5-triol, have shown they form extensive three-dimensional hydrogen-bonding networks. These networks significantly influence properties such as melting point, boiling point, and solubility.

Computational analysis can characterize these networks by:

Identifying Geometries: Calculating the optimal distances and angles for hydrogen bonds (e.g., O-H···O).

Calculating Interaction Energies: Determining the strength of individual hydrogen bonds.

Table 2: Typical Hydrogen Bond Geometries

| Donor (D) | Acceptor (A) | D-H Distance (Å) | H···A Distance (Å) | D···A Distance (Å) | D-H···A Angle (°) |

|---|---|---|---|---|---|

| O-H | O | ~0.97 | ~1.8 | ~2.8 | > 150 |

Note: Values are typical for O-H···O hydrogen bonds.

The presence of multiple hydroxyl groups allows for cooperative effects, where the formation of one hydrogen bond strengthens adjacent ones, leading to robust and stable supramolecular structures.

Beyond hydrogen bonding, the chlorine atom and the aromatic ring introduce other significant non-covalent interactions.

Halogen Bonding: A halogen bond is a directional, attractive interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophile. The electron density on a covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential, known as a σ-hole, opposite the covalent bond. This σ-hole can interact favorably with electron-rich sites like lone pairs on oxygen or nitrogen atoms. The strength of this interaction follows the trend I > Br > Cl > F. Computational studies can map the electrostatic potential surface of this compound to visualize the σ-hole on the chlorine atom and predict its propensity to form halogen bonds. The strength of these bonds can be modulated by other substituents on the aromatic ring; electron-withdrawing groups tend to increase the size of the σ-hole and the strength of the interaction.

π-Interactions: The electron-rich π-system of the benzene ring can participate in several types of interactions:

π-π Stacking: Interactions between the aromatic rings of two molecules.

Cl-π Interactions: An attractive interaction between the chlorine atom of one molecule and the π-face of another. This is primarily driven by dispersion forces and can have an interaction energy of around -2 kcal/mol. Computational studies have shown that the geometry of this interaction can be "face-on" (Cl approaching the center of the ring) or "edge-on" (Cl approaching a C-C bond).

Cation-π Interactions: Interactions between a cation and the face of the π-system.

Anion-π Interactions: Interactions between an anion and the π-system, which can be influenced by other interactions like CH/π bonds.

These varied and complex non-covalent forces collectively dictate the molecular recognition, self-assembly, and crystal packing of this compound, areas where computational investigation continues to provide fundamental understanding.

Role of 5 Chlorobenzene 1,2,3 Triol As a Synthetic Precursor in Advanced Organic Synthesis

Precursor in the Synthesis of Diverse Organic Compounds

As a member of the chlorinated phenol (B47542) class of compounds, 5-Chlorobenzene-1,2,3-triol is an important synthetic intermediate. encyclopedia.pubresearchgate.net Chlorinated phenols are recognized for their utility as starting materials for more complicated products, finding use in a wide array of applications. encyclopedia.pubresearchgate.netresearchgate.net The parent compound, pyrogallol (B1678534), is itself used in the manufacture of pharmaceuticals and pesticides, establishing the value of the core benzenetriol structure in creating bioactive molecules. nih.gov The introduction of a chlorine atom onto this structure creates a precursor with modified reactivity, enabling the synthesis of a diverse range of organic compounds that are not readily accessible from the parent pyrogallol.

The synthesis of fine chemicals often requires precursors with specific functional groups to ensure high yields and selectivity. Chlorinated phenols are crucial intermediates in the production of numerous fine chemicals, including antiseptics, herbicides, and pesticides. encyclopedia.pubmdpi.com For example, compounds like 2,4-dichlorophenol are foundational in the manufacture of the widely used herbicide 2,4-Dichlorophenoxyacetic acid. researchgate.netresearchgate.net By extension, this compound serves as a targeted precursor for sophisticated fine chemicals where its specific isomerism and the electronic influence of the chlorine atom are essential for the final product's desired activity and properties. Its three hydroxyl groups offer multiple points for derivatization, while the chloro group can direct subsequent reactions or be retained to enhance the biological or chemical characteristics of the target molecule.

The pyrogallol structure is a known component in the dye industry, where it is primarily used as a modifier in oxidation dyes and for manufacturing various colorants. nih.gov The broader class of chlorinated phenols also has established applications in the production of dyes. encyclopedia.pubresearchgate.netafirm-group.com this compound combines these features, making it a valuable intermediate for specialized dyes. The presence of the chlorine atom can significantly alter the chromophoric properties of a dye molecule, potentially leading to shifts in color, improved lightfastness, or enhanced affinity for certain textiles. afirm-group.comroadmaptozero.com It is also used as a preservative for materials like leather and textiles during transport and storage. roadmaptozero.com

Derivatization for Enhanced Chemical Properties

Derivatization is a key strategy in synthetic chemistry to modify and enhance the intrinsic properties of a core molecule. For this compound, derivatization of its three hydroxyl groups allows for the fine-tuning of characteristics such as solubility, reactivity, and biological activity, thereby broadening its applicability in various fields.

The parent compound, pyrogallol, is a water-soluble solid due to the presence of three hydrophilic hydroxyl groups. wikipedia.org However, chlorinated phenols are generally characterized by good solubility in organic solvents but only slight solubility in water. nih.gov This difference is critical for applications where the solvent system is non-aqueous. Research has shown that the solubility of pyrogallol can be intentionally modified; for example, the addition of alkyl groups can increase its solubility in oil-based media like biodiesel. mdpi.com For this compound, which is inherently more lipophilic than pyrogallol, derivatization via reactions like etherification or esterification of the hydroxyl groups is a primary method to tailor its solubility for specific organic solvents or to create amphiphilic molecules for specialized applications.

This compound is itself a chlorinated polyphenol analog of pyrogallol. The synthesis of such compounds is typically achieved through the direct chlorination of the parent phenol. encyclopedia.pubresearchgate.net This electrophilic substitution reaction, often employing reagents such as chlorine gas or sulfuryl chloride, can produce a variety of chlorinated isomers. encyclopedia.pubresearchgate.netnih.gov The reaction of hypochlorous acid with phenols proceeds via an electrophilic attack, preferentially at the ortho and para positions, leading to products like 2-chlorophenol, 4-chlorophenol (B41353), and eventually 2,4,6-trichlorophenol. nih.gov Achieving regioselectivity to produce a specific isomer like this compound often requires specialized conditions or the use of catalysts, such as certain sulfur-containing compounds, which have been developed to enhance the formation of desired chloro-isomers. mdpi.com

Advanced Reagents in Analytical Chemistry

The unique reactivity of polyphenols makes them useful in analytical chemistry. Pyrogallol in an alkaline solution is a classic and efficient reagent for the absorption of oxygen, a property utilized in gas analysis instruments like the Orsat apparatus. wikipedia.orgnbinno.com Furthermore, pyrogallol serves as a reagent for the chemical analysis of various metals, including antimony and bismuth. nih.gov

The chlorinated analog, this compound, has the potential to be developed into a more advanced and selective analytical reagent. The introduction of a chlorine atom modifies the electronic properties of the aromatic ring, which can alter the compound's redox potential. This modification could make it a superior reagent for use in electrochemical sensors with enhanced selectivity. Similarly, the spectral properties of metal complexes formed with this compound may differ from those of pyrogallol, potentially enabling more sensitive or selective spectrophotometric methods for metal detection. Recent advancements in analytical methods, such as the development of highly sensitive chemiluminescence-based detection for pyrogallol, suggest that its derivatives could be adapted for similar cutting-edge analytical techniques. mdpi.com

Methodologies for Detection and Quantification of Metal Ions

The development of chemosensors for the selective detection of metal ions is a significant area of analytical and environmental chemistry. Organic molecules are designed to act as optical probes that signal the presence of specific metal ions through a change in color (colorimetric) or fluorescence. While direct studies on this compound as a primary chemosensor are not extensively documented, its structural features suggest its potential as a precursor for more complex sensor molecules. The core principle involves a receptor unit that selectively binds to a metal ion and a signaling unit that transduces this binding event into a measurable optical signal.

Organic chemosensors employ various mechanisms for ion detection, including photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET). The design of such sensors often involves incorporating moieties with high affinity for specific metal ions. For instance, nitrogen- and sulfur-containing heterocyclic compounds are frequently used for their excellent coordination properties with heavy and transition metals.

It is plausible that this compound could be chemically modified to incorporate such a binding unit. The hydroxyl groups of the pyrogallol structure provide reactive sites for derivatization, allowing for the attachment of fluorophores or chromophores. The chlorine substituent on the aromatic ring can also influence the electronic properties of the resulting sensor molecule, potentially fine-tuning its selectivity and sensitivity.

The general methodology for using such a sensor involves monitoring its spectroscopic properties in the presence of various metal ions. A solution of the chemosensor is prepared, and its absorption and emission spectra are recorded. Aliquots of solutions containing different metal ions are then added, and any changes in the spectra are noted. A selective sensor will show a significant change for a specific ion, with minimal interference from others.

The sensitivity of a chemosensor is typically characterized by its limit of detection (LOD), which is the lowest concentration of a metal ion that can be reliably detected. The binding affinity between the sensor and the metal ion is quantified by the association constant (Kₐ).

Table 1: Illustrative Data for a Hypothetical Chemosensor Derived from this compound

| Metal Ion | Spectroscopic Change | Limit of Detection (LOD) | Association Constant (Kₐ) |

| Hg²⁺ | Fluorescence quenching | 0.44 x 10⁻⁸ M mdpi.com | - |

| Pb²⁺ | Ratiometric fluorescence | 2.31 x 10⁻⁶ M mdpi.com | 5.65 x 10⁸ M⁻² mdpi.com |

| Cu²⁺ | Color change (Yellow to Red) | - | - |

| Fe³⁺ | Turn-on fluorescence | - | - |

Building Block for Complex Architectures

This compound serves as a valuable building block for the synthesis of larger, more complex molecular architectures due to its rigid aromatic core and multiple reactive hydroxyl groups. These features allow it to be used in condensation reactions to form macrocycles or as a scaffold for the attachment of various functional groups.

Calixmdpi.comresorcinols and Calixmdpi.compyrogallolarenes as Supramolecular Scaffolds

Calixarenes are a class of macrocyclic compounds formed by the acid-catalyzed condensation of a phenol (or a related compound like resorcinol or pyrogallol) with an aldehyde. They possess a cup-shaped cavity that can bind to smaller molecules and ions, making them of great interest in supramolecular chemistry. Specifically, pyrogallolarenes are synthesized from 1,2,3-trihydroxybenzene (pyrogallol).

The use of this compound, a substituted pyrogallol, in such condensation reactions would lead to the formation of chlorinated calix[n]pyrogallolarenes. The chlorine atoms would be located on the "upper rim" of the calixarene cavity, modifying its size, shape, and electronic properties. This functionalization can have several effects:

Modulating Host-Guest Interactions: The electron-withdrawing nature of the chlorine atoms can alter the electron density of the aromatic rings, influencing the cation-π interactions within the cavity.

Controlling Conformation: The steric bulk of the chlorine atoms can influence the conformational flexibility of the calixarene, potentially locking it into a specific shape.

Providing Sites for Further Functionalization: The chlorine atoms can be substituted in subsequent reactions, allowing for the attachment of other functional groups to the upper rim.

The synthesis of these macrocycles typically involves a one-pot reaction where the chlorinated pyrogallol and an aldehyde are refluxed in the presence of an acid catalyst, such as hydrochloric acid.

Table 2: Comparison of Unsubstituted and Chlorinated Pyrogallolarenes

| Property | Pyrogallolarene | 5-Chloro-pyrogallolarene (Hypothetical) |

| Starting Material | Pyrogallol | This compound |

| Upper Rim | Hydrogen atoms | Chlorine atoms |

| Cavity Polarity | Electron-rich | Less electron-rich |

| Solubility | Dependent on aldehyde used | Potentially altered |

| Potential Applications | Ion transport, catalysis, drug delivery | Selective ion recognition, modified catalysts |

Synthesis of Triazoles and Triazolothiadiazine Derivatives

Triazoles and their fused heterocyclic derivatives, such as triazolothiadiazines, are important classes of compounds with a wide range of biological activities, including antimicrobial and anticancer properties. nih.gov Their synthesis often involves the construction of the heterocyclic ring from acyclic or simpler cyclic precursors.

While this compound is not a direct precursor for the triazole or thiadiazine ring itself, it can be used to synthesize molecules that are subsequently incorporated into these heterocyclic systems. The general strategy would involve chemically modifying the hydroxyl groups of this compound to introduce functionalities that can participate in the ring-forming reactions.

For example, the hydroxyl groups can be converted into ether or ester linkages bearing terminal alkyne or azide groups. These functionalized derivatives can then undergo a 1,3-dipolar cycloaddition reaction (a "click" reaction) to form a 1,2,3-triazole ring. This approach allows for the attachment of the chloropyrogallol moiety to a triazole core.

Synthesis of a Triazole Derivative (Illustrative Pathway):

Functionalization: React this compound with propargyl bromide to introduce alkyne functionalities.

Cycloaddition: React the resulting poly-alkyne derivative with an organic azide (e.g., benzyl azide) in the presence of a copper(I) catalyst to form the corresponding triazole-substituted chloropyrogallol derivative.

Similarly, to synthesize triazolothiadiazine derivatives, this compound could be used to prepare a substituted carboxylic acid or phenacyl bromide. This molecule could then be condensed with a 4-amino-3-mercapto-1,2,4-triazole, a common precursor for triazolothiadiazines. The chloropyrogallol part of the molecule would ultimately be a substituent on the final heterocyclic system, potentially modulating its biological activity.

Table 3: Common Precursors for Triazole and Triazolothiadiazine Synthesis

| Target Heterocycle | Key Reaction | Common Precursors | Potential Role of this compound |

| 1,2,3-Triazole | 1,3-Dipolar Cycloaddition | Organic azides, Terminal alkynes | Source of a substituted alkyne or azide |

| 1,2,4-Triazole | Cyclization | Hydrazides, Thiocarbohydrazides | Precursor for a substituted carboxylic acid |

| Triazolothiadiazine | Condensation/Cyclization | 4-Amino-3-mercapto-1,2,4-triazole, α-Haloketones | Precursor for a substituted α-haloketone |

Mechanistic Investigations of 5 Chlorobenzene 1,2,3 Triol in Biochemical Research Models

Model Compound Studies for Chlorinated Phenol (B47542) Biotransformation

Enzymatic Cleavage and Biotransformation Products:Consequently, without studies on its metabolism, the specific enzymatic cleavage reactions and the resulting biotransformation products of 5-Chlorobenzene-1,2,3-triol remain uncharacterized in the scientific literature.

Due to the absence of specific research data for this compound, the generation of a scientifically accurate article with detailed research findings and data tables, as requested, is not possible at this time. Further empirical research is required to elucidate the biochemical and molecular behavior of this specific compound.

Future Research Directions and Emerging Applications in Chemical Science

Development of Sustainable and Green Synthetic Routes

The future synthesis of 5-Chlorobenzene-1,2,3-triol will likely be guided by the principles of green chemistry, moving away from conventional methods that may involve harsh reagents or produce significant waste. Research in this area will focus on improving the atom economy, reducing energy consumption, and utilizing renewable feedstocks and environmentally benign catalysts.

Future synthetic strategies could include:

Catalytic Aerobic Oxidation: Developing selective oxidation of corresponding chlorinated phenols using molecular oxygen as the primary oxidant, which is an environmentally friendly and cost-effective approach.

Biocatalytic Synthesis: Employing engineered enzymes or whole-cell systems to perform selective hydroxylation on a chlorobenzene (B131634) precursor. This method offers high stereo- and regioselectivity under mild reaction conditions.

Photocatalytic Routes: Utilizing light-driven reactions to introduce hydroxyl groups onto the chlorinated aromatic ring, potentially offering novel reaction pathways with high efficiency and selectivity. thieme-connect.com

Flow Chemistry: Implementing continuous flow reactors for the synthesis, which can enhance safety, improve reaction control, and allow for easier scalability compared to batch processes.

| Synthetic Approach | Potential Advantages | Research Focus |

| Catalytic Aerobic Oxidation | Uses clean oxidant (O₂), cost-effective. | Development of robust and selective catalysts. |

| Biocatalytic Synthesis | High selectivity, mild conditions, renewable. | Enzyme engineering and optimization of microbial strains. |

| Photocatalytic Routes | Energy-efficient, novel reactivity. | Design of efficient photocatalysts and reactor optimization. |

| Flow Chemistry | Enhanced safety, scalability, and control. | Miniaturization and integration of reaction and purification steps. |

Exploration of Undiscovered Reactivity Pathways and Unconventional Transformations

The unique arrangement of a chlorine atom and three hydroxyl groups on the benzene (B151609) ring of this compound suggests a rich and complex reactivity profile that is yet to be fully explored. Future research will likely uncover novel transformations that leverage the electronic properties conferred by these substituents.

Key areas for exploration include:

C-H Functionalization: Developing methods for the direct and selective functionalization of the C-H bonds on the aromatic ring, allowing for the introduction of new functional groups without pre-functionalization. researchgate.net This would provide a more atom- and step-economical approach to creating complex derivatives. researchgate.net

Deoxygenative and Dechlorinative Functionalization: Investigating transition-metal-catalyzed cross-coupling reactions that proceed via the cleavage of C-O or C-Cl bonds. nih.gov This could enable the use of this compound as a building block for more complex molecules.

Dearomatization Reactions: Exploring reactions that disrupt the aromaticity of the benzene ring to create complex, three-dimensional molecular architectures. umich.edu Such transformations are valuable for the synthesis of natural products and pharmaceuticals.

Photochemical Transformations: Investigating how the compound behaves under irradiation with visible light, potentially leading to novel dearomatization or coupling reactions through energy transfer catalysis. thieme-connect.com

Integration of Advanced Computational Techniques for Predictive Chemistry and Materials Design

Computational chemistry and molecular modeling are poised to play a crucial role in accelerating research on this compound. By using theoretical models, researchers can predict properties and reaction outcomes, thereby guiding experimental work and reducing the need for trial-and-error approaches.

Future computational studies could focus on:

Predictive Modeling of Properties: Using Density Functional Theory (DFT) and other quantum chemical methods to accurately predict spectroscopic signatures (NMR, IR), electronic properties, and reactivity. nih.gov This can aid in the characterization of new derivatives and in understanding their chemical behavior.

Reaction Mechanism Elucidation: Simulating reaction pathways to understand the mechanisms of known and novel transformations. This can help in optimizing reaction conditions and in the rational design of catalysts.

Materials Design: Employing molecular dynamics and other simulation techniques to predict how this compound-based molecules might self-assemble or interact with other materials, guiding the design of new functional materials.

Toxicity and Environmental Fate Prediction: Using quantitative structure-activity relationship (QSAR) models to predict the potential toxicity and environmental impact of the compound and its derivatives, ensuring a "safe-by-design" approach. chemrxiv.org

| Computational Technique | Application Area | Predicted Outcomes |

| Density Functional Theory (DFT) | Reactivity and Spectroscopy | Reaction barriers, electronic structure, NMR/IR spectra. nih.gov |

| Molecular Dynamics (MD) | Materials Science | Self-assembly behavior, polymer conformations. |

| QSAR Modeling | Environmental Chemistry | Toxicity, biodegradability, environmental persistence. chemrxiv.org |

Expanding Applications in Material Science and Environmental Chemistry

The functional groups present in this compound provide several avenues for its application in materials science and environmental chemistry. The pyrogallol (B1678534) moiety is known for its strong adhesive properties and its ability to form complexes with metals, while the chlorine atom can be used as a handle for further functionalization or to tune the electronic properties of the molecule.

Potential future applications include:

Advanced Polymers and Coatings: Utilizing the pyrogallol group's ability to undergo oxidative polymerization to create novel polymers with tailored properties. These could be used as adhesives, coatings, or functional thin films, drawing inspiration from the adhesive properties of mussel foot proteins.

Metal-Organic Frameworks (MOFs): Using the compound as an organic linker for the synthesis of novel MOFs. The hydroxyl groups can coordinate to metal centers, and the chloro-substituent could add functionality to the pores of the resulting framework.

Environmental Remediation: Investigating the use of this compound-based materials as adsorbents for heavy metals from contaminated water. The pyrogallol moiety is known to chelate a wide range of metal ions. Additionally, research could explore its potential as a precursor for catalysts used in the degradation of other pollutants. nih.gov

Synergistic Research Combining Experimental and Theoretical Methodologies

The most rapid and insightful progress in understanding and applying this compound will come from a close integration of experimental and theoretical research. This synergistic approach allows for a cycle of prediction, synthesis, and characterization that is more efficient and powerful than either approach alone.

Future research projects could be structured as follows:

Theoretical Prediction: Computational chemists could use DFT to predict the most likely sites for electrophilic or nucleophilic attack on the this compound ring system. nih.gov They could also model the electronic properties of hypothetical polymers derived from this monomer.

Experimental Validation: Synthetic chemists could then attempt the reactions predicted by theory, using the computational results to guide their choice of reagents and conditions. nih.gov

Characterization and Refinement: The newly synthesized molecules would be thoroughly characterized using modern analytical techniques. These experimental data would then be fed back to the computational models to refine and improve their accuracy.

This iterative process will be crucial for unlocking the full potential of this compound in the development of new reactions, materials, and technologies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.